molecular formula C12H15N B6272422 1,3-dihydrospiro[indene-2,2'-pyrrolidine] CAS No. 781559-69-1

1,3-dihydrospiro[indene-2,2'-pyrrolidine]

Cat. No. B6272422
CAS RN: 781559-69-1
M. Wt: 173.3
InChI Key:
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Description

1,3-dihydrospiro[indene-2,2’-pyrrolidine] is a chemical compound with the molecular formula C12H15N . It is also known by other synonyms such as spiro[indane-2,2’-pyrrolidine] and Spiro[2H-indene-2,2’-pyrrolidine], 1,3-dihydro .


Molecular Structure Analysis

The InChI code for 1,3-dihydrospiro[indene-2,2’-pyrrolidine] is 1S/C12H15N/c1-2-4-11-10(3-1)5-6-12(11)7-8-13-9-12/h1-4H,5-9H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1,3-dihydrospiro[indene-2,2’-pyrrolidine] has a molecular weight of 173.25 . It is typically stored at room temperature . The physical form of this compound is not explicitly mentioned, but similar compounds are often found in powder form .

Safety and Hazards

The safety information for 1,3-dihydrospiro[indene-2,2’-pyrrolidine] includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dihydrospiro[indene-2,2'-pyrrolidine] involves the cyclization of an indene derivative with a pyrrolidine derivative. The indene derivative will be functionalized with a leaving group to facilitate the cyclization reaction. The pyrrolidine derivative will be functionalized with a nucleophile to attack the indene derivative and form the spirocyclic compound.", "Starting Materials": [ "Indene derivative with a leaving group (e.g. 2-bromoindene)", "Pyrrolidine derivative with a nucleophile (e.g. 2-methylpyrrolidine-1-amine)" ], "Reaction": [ "Step 1: Deprotonation of pyrrolidine derivative with a strong base (e.g. sodium hydride) to form the nucleophile", "Step 2: Addition of the nucleophile to the indene derivative with a leaving group in the presence of a palladium catalyst to form the spirocyclic intermediate", "Step 3: Reduction of the spirocyclic intermediate with a reducing agent (e.g. sodium borohydride) to form the final product, 1,3-dihydrospiro[indene-2,2'-pyrrolidine]" ] }

CAS RN

781559-69-1

Product Name

1,3-dihydrospiro[indene-2,2'-pyrrolidine]

Molecular Formula

C12H15N

Molecular Weight

173.3

Purity

95

Origin of Product

United States

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